molecular formula C10H13NO3 B14843025 3-Hydroxy-5-isopropoxybenzamide

3-Hydroxy-5-isopropoxybenzamide

Cat. No.: B14843025
M. Wt: 195.21 g/mol
InChI Key: OUFSDOMMRSRMSW-UHFFFAOYSA-N
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Description

3-HYDROXY-5-(PROPAN-2-YLOXY)BENZAMIDE is an organic compound that belongs to the class of benzamides It is characterized by the presence of a hydroxy group at the third position and a propan-2-yloxy group at the fifth position on the benzamide ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-5-(PROPAN-2-YLOXY)BENZAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-hydroxybenzoic acid and isopropyl alcohol.

    Esterification: The hydroxy group of 3-hydroxybenzoic acid is esterified with isopropyl alcohol in the presence of an acid catalyst to form 3-hydroxy-5-(propan-2-yloxy)benzoic acid.

    Amidation: The esterified product is then subjected to amidation using ammonia or an amine to yield 3-HYDROXY-5-(PROPAN-2-YLOXY)BENZAMIDE.

Industrial Production Methods

In an industrial setting, the production of 3-HYDROXY-5-(PROPAN-2-YLOXY)BENZAMIDE may involve:

    Large-Scale Esterification: Utilizing large reactors for the esterification process to ensure high yield and purity.

    Continuous Flow Amidation: Implementing continuous flow reactors for the amidation step to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-HYDROXY-5-(PROPAN-2-YLOXY)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The hydroxy and propan-2-yloxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Formation of 3-oxo-5-(propan-2-yloxy)benzamide.

    Reduction: Formation of 3-hydroxy-5-(propan-2-yloxy)benzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-HYDROXY-5-(PROPAN-2-YLOXY)BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-HYDROXY-5-(PROPAN-2-YLOXY)BENZAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes or receptors involved in biological processes.

    Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxybenzamide: Lacks the propan-2-yloxy group, making it less hydrophobic.

    5-(Propan-2-yloxy)benzamide: Lacks the hydroxy group, affecting its reactivity and solubility.

Uniqueness

3-HYDROXY-5-(PROPAN-2-YLOXY)BENZAMIDE is unique due to the presence of both hydroxy and propan-2-yloxy groups, which confer distinct chemical and biological properties. This dual functionality allows for diverse applications and reactivity compared to its analogs.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

3-hydroxy-5-propan-2-yloxybenzamide

InChI

InChI=1S/C10H13NO3/c1-6(2)14-9-4-7(10(11)13)3-8(12)5-9/h3-6,12H,1-2H3,(H2,11,13)

InChI Key

OUFSDOMMRSRMSW-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=CC(=C1)O)C(=O)N

Origin of Product

United States

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